molecular formula C16H12FO4- B14348912 2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate CAS No. 92455-22-6

2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate

Cat. No.: B14348912
CAS No.: 92455-22-6
M. Wt: 287.26 g/mol
InChI Key: OQCIRWXPOJVOLM-UHFFFAOYSA-M
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Description

2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate is an organic compound that features a benzoate ester linked to a 4-fluorophenyl group via an ethoxycarbonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 4-fluorophenyl ethanol in the presence of a suitable catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Chlorophenyl)ethoxy]carbonyl}benzoate
  • 2-{[1-(4-Nitrophenyl)ethoxy]carbonyl}benzoate
  • 2-{[1-(4-Methylphenyl)ethoxy]carbonyl}benzoate

Uniqueness

2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and other applications.

Properties

CAS No.

92455-22-6

Molecular Formula

C16H12FO4-

Molecular Weight

287.26 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)ethoxycarbonyl]benzoate

InChI

InChI=1S/C16H13FO4/c1-10(11-6-8-12(17)9-7-11)21-16(20)14-5-3-2-4-13(14)15(18)19/h2-10H,1H3,(H,18,19)/p-1

InChI Key

OQCIRWXPOJVOLM-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=C(C=C1)F)OC(=O)C2=CC=CC=C2C(=O)[O-]

Origin of Product

United States

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